GW 610

描述

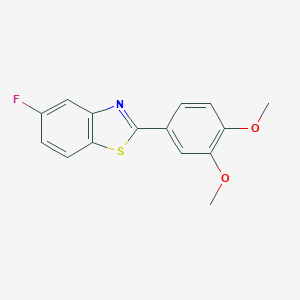

GW 610 (NSC 721648) 是一种抗肿瘤剂,对肺癌、结肠癌和乳腺癌细胞系表现出强效和选择性的抗癌活性 。其化学结构由苯并噻唑核心组成,分子量为 289.32 g/mol。

科学研究应用

GW 610 在各种科学领域得到应用:

化学: 研究人员探索其反应性和作为新型化合物构建单元的潜力。

生物学: this compound 可以作为一种工具化合物来研究细胞过程。

医学: 其抗癌特性使其与药物开发相关。

工业: 虽然工业应用有限,但 this compound 的独特结构可以激发新材料。

作用机制

GW 610 发挥作用的确切机制仍然难以捉摸。它可能与癌细胞内的特定分子靶点和信号通路相互作用。

生化分析

Biochemical Properties

GW 610 interacts with various enzymes and proteins, exerting its effects primarily through its antiproliferative properties . It inhibits the proliferation of several cancer cell lines, including MCF-7, MDA 468, KM 12, and HCC 2998 cells . Furthermore, this compound induces CYP1A1 mRNA and protein in these cells, whereas CYP2S1 and CYP2W1 are induced only in breast cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing changes in gene expression . Its impact on cell signaling pathways and cellular metabolism is primarily related to its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by inhibiting cell proliferation and inducing the expression of certain enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its antiproliferative activity . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes

准备方法

合成路线:: 不幸的是,文献中没有广泛记载 GW 610 的具体合成路线。它是通过涉及苯并噻唑衍生物的化学反应合成的。

反应条件:: this compound 合成的确切反应条件尚未公开。研究人员可能采用各种合成策略来获得这种化合物。

工业生产:: 关于 this compound 的大规模工业生产方法的信息很少。它主要通过研究供应商提供。

化学反应分析

GW 610 经历了几种类型的反应,包括氧化、还原和取代,详细的试剂和条件没有明确报道。

相似化合物的比较

GW 610 因其对 MCF-7 和 MDA 468 人类癌细胞系的强效抗增殖活性 (GI50 < 0.1 nM) 而脱颖而出 。不幸的是,关于类似化合物的的信息不容易获得。

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236247 | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872726-44-8 | |

| Record name | GW-610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) a promising antitumor agent?

A1: GW-610 exhibits potent and selective in vitro antitumor activity, particularly against lung, colon, and breast cancer cell lines. [] Its mechanism of action involves bioactivation by cytochrome P450 (P450) enzymes, primarily CYP1A1 and CYP2W1, leading to the formation of reactive metabolites. [] These metabolites can form DNA adducts, ultimately leading to cancer cell death. [] Furthermore, GW-610's antitumor activity does not rely on induction of CYP1A1 expression, unlike previously reported 2-(4-aminophenyl)benzothiazoles, making it a unique candidate. []

Q2: How do different cytochrome P450 enzymes influence GW-610 activity?

A2: CYP1A1 and CYP2W1 play crucial roles in bioactivating GW-610, enhancing its antitumor effects. [, ] Specifically, CYP2W1 demonstrates higher efficiency in catalyzing GW-610 oxidation compared to CYP1A1. [] Conversely, CYP2S1 appears to deactivate GW-610, potentially by reducing a reactive hydroxylamine intermediate back to the parent compound. [] This interplay between activating and deactivating enzymes highlights the importance of understanding individual CYP profiles for optimizing GW-610 efficacy.

Q3: What structural features of GW-610 are crucial for its antitumor activity?

A3: The 2-(3,4-dimethoxyphenyl) moiety in GW-610 is essential for its potency. [] Modifying this structure generally leads to a decrease in antitumor activity. [] This suggests a specific interaction between this region of the molecule and its biological target, potentially influencing binding affinity or metabolic activation.

Q4: Are there any strategies to improve the delivery and efficacy of GW-610?

A4: One promising strategy involves encapsulating GW-610 within apoferritin (AFt) protein cages. [] This approach has demonstrated enhanced drug delivery to tumor cells, leading to increased potency against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. [] AFt encapsulation not only improves solubility but also enhances selectivity towards cancerous cells while reducing potential toxicity to healthy tissues. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)